5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The use of a microreaction system has been shown to improve the controllability, efficiency, and safety of the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method allows for precise control of reaction parameters, leading to higher yields and improved safety compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride
- 2-{5-Oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride
- 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride
Uniqueness
Compared to similar compounds, 5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride stands out due to its specific spirocyclic structure and the presence of functional groups that allow for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.5]nonan-8-one;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6-1-2-10-7(3-6)4-8-5-7;/h8H,1-5H2;1H |
InChI Key |
PIIPSNKCAFIEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1=O)CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.